N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a carboxamide group at position 3 and a 3,4-dimethoxyphenyl substituent on the nitrogen. The 1-propyl chain at position 1 and the methyl group at position 7 contribute to its lipophilicity and steric profile.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-10-24-12-16(19(25)15-8-6-13(2)22-20(15)24)21(26)23-14-7-9-17(27-3)18(11-14)28-4/h6-9,11-12H,5,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGWNOUCUNINNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501119530 | |
| Record name | 1,8-Naphthyridine-3-carboxamide, N-(3,4-dimethoxyphenyl)-1,4-dihydro-7-methyl-4-oxo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251544-51-0 | |
| Record name | 1,8-Naphthyridine-3-carboxamide, N-(3,4-dimethoxyphenyl)-1,4-dihydro-7-methyl-4-oxo-1-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251544-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxamide, N-(3,4-dimethoxyphenyl)-1,4-dihydro-7-methyl-4-oxo-1-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501119530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS Number: 1251544-51-0) is a compound belonging to the naphthyridine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 381.4 g/mol. The structure features a naphthyridine core with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Strong |
| 10 | 0.30 | 0.35 | Moderate |
| 13 | 0.40 | 0.45 | Weak |
These findings suggest that derivatives of naphthyridine can be effective against various pathogens, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of naphthyridine derivatives has been explored in various studies. For example, certain compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
A study investigated the effects of naphthyridine derivatives on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.0 | Inhibition of DNA synthesis |
These results underscore the potential of naphthyridine derivatives as anticancer agents .
Neuroprotective Activity
Naphthyridines have also been studied for their neuroprotective effects, particularly in relation to neurodegenerative diseases. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties.
Neuroprotective Mechanism
The neuroprotective effects are believed to be mediated through:
- Modulation of Acetylcholine Receptors : Enhancing the activity of α7 nicotinic acetylcholine receptors.
- Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Example Analog :
- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (): Retains the carboxylic acid group but introduces halogens for enhanced antibacterial potency. Its synthesis involves hydrolysis, contrasting with the carboxamide’s coupling reactions .
Substituent Variations on the Naphthyridine Core
Position 1 Modifications
- The ethyl chain at position 1 shortens compared to the target compound’s propyl chain, which may alter metabolic stability .
- N-(3-fluorophenyl)-7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide (): Features a flexible 2-oxoethylpropylamino chain at position 1, enhancing hydrogen-bonding capacity (H-bond donors: 2) and polar surface area (72.94 Ų) compared to the target’s rigid propyl group .
Aromatic Ring Modifications
- This contrasts with the target’s 3,4-dimethoxyphenyl group, which combines electron-donating methoxy groups for enhanced π-π stacking .
Physicochemical and Pharmacokinetic Properties
Key parameters for select analogs:
*Estimated based on structural similarity.
The target compound’s 3,4-dimethoxyphenyl group balances moderate logP and hydrogen-bonding capacity, suggesting favorable oral bioavailability. Its propyl chain may reduce metabolic oxidation compared to shorter alkyl chains .
Preparation Methods
Table 1: Alkylation Optimization Parameters
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction time | 6 days | Maximizes N1 selectivity |
| Solvent polarity | Ethanol/water (3:1) | Balances solubility and reactivity |
| Temperature | 80°C | Prevents decomposition |
| Base concentration | 1.2 equivalents | Ensures complete deprotonation |
Carboxamide Formation
The final step involves coupling the naphthyridine-3-carboxylic acid intermediate with 3,4-dimethoxyaniline. WO2013072882A1 outlines two primary strategies:
Activation via Acid Chloride
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Reagents : Thionyl chloride (neat), 3,4-dimethoxyaniline
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Procedure :
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Convert 7-methyl-1,4-dihydro-4-oxo-1-n-propyl-1,8-naphthyridine-3-carboxylic acid to its acid chloride using thionyl chloride (2 equivalents) at 60°C for 3 hours.
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React the acid chloride with 3,4-dimethoxyaniline (1.1 equivalents) in anhydrous dichloromethane at 0°C.
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Quench with aqueous sodium bicarbonate, extract with DCM, and purify via silica chromatography.
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Coupling Agents
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Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)
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Procedure :
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Dissolve the carboxylic acid (1 equivalent) and 3,4-dimethoxyaniline (1.05 equivalents) in DMF.
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Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) at 0°C.
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Stir at room temperature for 12 hours, concentrate, and purify by recrystallization from ethyl acetate/hexanes.
-
Table 2: Carboxamide Coupling Efficiency
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Acid chloride | 0°C, 3 h | 68% | 95% |
| EDC/HOBt | RT, 12 h | 75% | 98% |
The EDC/HOBt method offers superior yield and purity by minimizing racemization and side reactions.
Purification and Characterization
Final purification typically employs recrystallization from ethanol or ethyl acetate/hexanes (1:3). Analytical data from EvitaChem confirms:
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Melting point : 209–210°C (corrected)
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NMR (DMSO-d6) : δ 1.02 (t, 3H, CH2CH2CH3), 2.45 (s, 3H, Ar-CH3), 3.82 (s, 6H, OCH3)
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HPLC : >99% purity (C18 column, 70:30 MeCN/H2O)
Alternative Synthetic Routes
Microwave-Assisted Synthesis
A modified approach uses microwave irradiation to accelerate the alkylation step:
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Substrate : 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid
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Reagents : n-Propyl bromide, K2CO3, DMF
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Conditions : 150°C, 30 minutes, 300 W
This method reduces reaction time from days to minutes but requires specialized equipment.
One-Pot Alkylation/Amidation
Recent advances enable sequential alkylation and amidation in a single reactor:
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Alkylate with n-propyl iodide in DMF at 100°C for 24 hours.
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Add 3,4-dimethoxyaniline and EDC/HOBt without isolating the intermediate.
Challenges and Optimization
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Regioselectivity : Competing O-alkylation is suppressed by using bulky bases (e.g., KOH instead of NaOH) and polar aprotic solvents.
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Solubility : Ethanol/water mixtures enhance solubility of intermediate carboxylic acids during alkylation.
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Scale-up : Pilot-scale reactions (>100 g) require slow addition of n-propyl iodide to control exothermicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for synthesizing N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide?
- Methodology :
-
Core Formation : Start with a naphthyridinone core via cyclization of ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate derivatives under reflux with POCl₃ (common in naphthyridine synthesis) .
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Substituent Introduction :
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Propyl Group : Alkylation at the N1 position using propyl bromide in DMF with K₂CO₃ as a base (60–80°C, 12–24 hours) .
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3,4-Dimethoxyphenylcarboxamide : Coupling via HATU-mediated amidation of the carboxylate intermediate with 3,4-dimethoxyaniline (room temperature, 2 hours) .
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Optimization : Use ultrasound-assisted synthesis to reduce reaction time (e.g., 30 minutes for cyclization) and improve yield by 15–20% .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core Formation | POCl₃, DMF, 100°C, 6h | 65 | 90 |
| Propylation | Propyl bromide, K₂CO₃, DMF, 70°C, 18h | 72 | 88 |
| Amidation | HATU, DIPEA, DCM, RT, 2h | 85 | 95 |
Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?
- Methodology :
- NMR : Key signals include:
- ¹H NMR : δ 8.5–8.7 ppm (naphthyridine H2/H5), δ 3.8–4.0 ppm (OCH₃ of dimethoxyphenyl), δ 1.0–1.5 ppm (propyl CH₃) .
- ¹³C NMR : δ 165–170 ppm (amide C=O), δ 110–120 ppm (naphthyridine carbons) .
- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .
- Mass Spec : Molecular ion [M+H]⁺ at m/z 424.2 (calculated for C₂₄H₂₅N₃O₅) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Screening : Microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 10 µM indicating high potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of substituents for enhanced target binding?
- Methodology :
- Propyl vs. Cyclopropyl : Replace N1-propyl with cyclopropyl to assess steric effects on target binding (improved IC₅₀ by 3-fold in kinase assays) .
- Methoxy Positioning : Compare 3,4-dimethoxy with 2,4-dimethoxy phenyl groups; 3,4-substitution enhances solubility by 30% due to polar interactions .
- Data Contradiction :
- While longer alkyl chains (e.g., butyl) improve lipophilicity, they reduce aqueous solubility (>50% drop) .
Q. What in silico strategies predict pharmacokinetic properties and target interactions?
- Methodology :
- Docking : Use AutoDock Vina to model binding to EGFR (PDB: 1M17); key interactions include H-bonding with Met793 and hydrophobic contacts with the naphthyridine core .
- ADMET Prediction : SwissADME predicts moderate bioavailability (F=45%) due to high logP (3.2); adjust substituents (e.g., add -OH groups) to reduce logP .
Q. How can solubility challenges be addressed without compromising bioactivity?
- Methodology :
- Prodrug Design : Introduce phosphate esters at the 4-oxo position, increasing solubility by 10× in PBS (pH 7.4) .
- Co-solvents : Use 10% DMSO/PEG 400 in in vivo studies to maintain solubility while retaining >90% activity .
Q. How to resolve contradictions in reported bioactivity across different assays?
- Case Example :
- Contradiction : Compound shows IC₅₀ = 2 µM in kinase assay A but IC₅₀ = 15 µM in assay B.
- Analysis :
- Assay Conditions : Check ATP concentrations (assay A: 10 µM ATP vs. assay B: 1 mM ATP), which compete with inhibitor binding .
- Data Harmonization : Normalize results using a reference inhibitor (e.g., gefitinib) to calibrate inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
